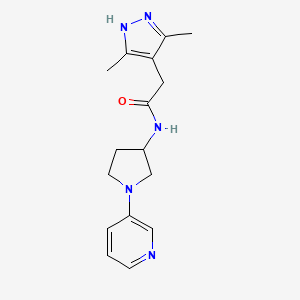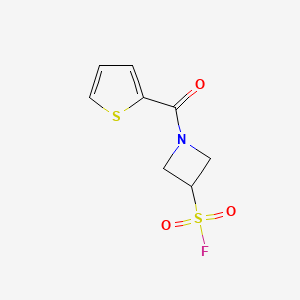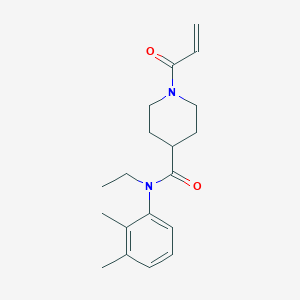![molecular formula C9H10N4S2 B7450387 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol, also known as PST, is a tetrazole-based compound that has gained attention in scientific research due to its potential biological and pharmacological properties. PST has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用机制
The mechanism of action of 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is not fully understood. However, studies have shown that it may exert its effects through the inhibition of various enzymes and signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases, including cancer. This compound has also been shown to induce apoptosis in cancer cells and inhibit cell growth, suggesting potential anticancer activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol has several advantages for lab experiments, including its ease of synthesis and potential biological and pharmacological properties. However, there are also limitations to its use in lab experiments, including its low solubility in water and potential toxicity at high concentrations. Further studies are needed to determine the optimal concentration and conditions for the use of this compound in lab experiments.
未来方向
There are several future directions for the study of 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. This compound may also have potential as a diagnostic tool for cancer imaging. Additionally, the synthesis of this compound analogs may lead to the development of more potent and selective compounds with potential therapeutic applications. Further studies are needed to explore these potential applications of this compound and its analogs.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Further studies are needed to fully understand the potential therapeutic applications of this compound and its analogs.
合成方法
The synthesis of 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol has been achieved using various methods, including the reaction of 2-(phenylsulfanyl) ethylamine with thiosemicarbazide, followed by cyclization with sodium nitrite and hydrochloric acid. Another method involves the reaction of 2-(phenylsulfanyl) ethylamine with sodium azide and ammonium thiocyanate. The yield and purity of this compound can vary depending on the method used for synthesis.
科学研究应用
1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol has been studied for its potential biological and pharmacological properties. It has been shown to have antioxidant and anti-inflammatory properties, as well as potential anticancer activity. This compound has been studied for its effects on various cell types, including cancer cells, and has shown promising results in inhibiting cell growth and inducing cell death. This compound has also been studied for its potential use as a diagnostic tool for cancer imaging.
属性
IUPAC Name |
1-(2-phenylsulfanylethyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c14-9-10-11-12-13(9)6-7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLPZPOKJWNDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCN2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)

![1-[(3-Methoxy-1,2-oxazol-5-yl)methyl]-2-methyl-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B7450374.png)
![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)

![N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)
![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)

